3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide
Overview
Description
3,4-dichloro-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H17Cl2N3O4S3 and its molecular weight is 554.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 552.9758249 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Synthesis and Antibiotic Properties
Researchers have explored the synthesis of heterocyclic compounds with thiophene-2-carboxamide derivatives, revealing their potential as antibiotics against Gram-positive and Gram-negative bacteria. This research underscores the significance of such compounds in developing new antibacterial drugs (Ahmed, 2007).
Inhibitory Activity Against Carbonic Anhydrases
Aromatic sulfonamide inhibitors have demonstrated nanomolar inhibitory concentration against carbonic anhydrase isoenzymes, indicating the therapeutic potential of sulfonamide derivatives in managing conditions related to these enzymes (Supuran et al., 2013).
Synthesis of Bioactive Molecules for Pharmacological Screening
The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the compound's versatility in pharmacological applications (Patel et al., 2009).
Antimicrobial and Antitumor Properties
Novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing promise as anticancer agents (Ghorab et al., 2015). Additionally, the synthesis of new N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides has been undertaken, revealing antitumor properties and potential as new anticancer agents (Horishny et al., 2020).
Properties
IUPAC Name |
3,4-dichloro-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O4S3/c23-15-2-1-3-17-18(15)19(24)20(33-17)21(28)26-22-25-16(12-32-22)13-4-6-14(7-5-13)34(29,30)27-8-10-31-11-9-27/h1-7,12H,8-11H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMJZZKRKDJPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C5=C(S4)C=CC=C5Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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